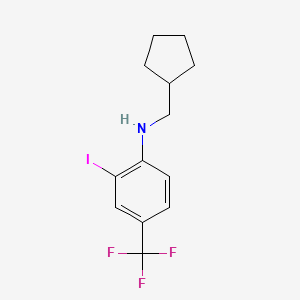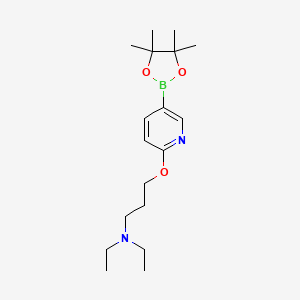
N-(Cyclopentylmethyl)-2-iodo-4-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Cyclopentylmethyl)-2-iodo-4-(trifluoromethyl)aniline is an organic compound characterized by the presence of a cyclopentylmethyl group, an iodine atom, and a trifluoromethyl group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopentylmethyl)-2-iodo-4-(trifluoromethyl)aniline typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
N-Alkylation: The aniline derivative is first alkylated with cyclopentylmethyl bromide in the presence of a base such as potassium carbonate.
Iodination: The resulting N-(cyclopentylmethyl)aniline is then subjected to iodination using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite.
Trifluoromethylation: Finally, the iodinated product is treated with a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a catalyst like copper(I) iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(Cyclopentylmethyl)-2-iodo-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The aniline core can be oxidized to form nitroso or nitro derivatives, while reduction can yield the corresponding amine.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura or Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Coupling: Formation of biaryl or alkyl-aryl compounds.
Scientific Research Applications
N-(Cyclopentylmethyl)-2-iodo-4-(trifluoromethyl)aniline has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: Incorporated into polymers or other materials to impart specific properties such as hydrophobicity or thermal stability.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial or anticancer properties.
Mechanism of Action
The mechanism of action of N-(Cyclopentylmethyl)-2-iodo-4-(trifluoromethyl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to its target.
Comparison with Similar Compounds
Similar Compounds
- N-(Cyclopentylmethyl)-2-chloro-4-(trifluoromethyl)aniline
- N-(Cyclopentylmethyl)-2-bromo-4-(trifluoromethyl)aniline
- N-(Cyclopentylmethyl)-2-fluoro-4-(trifluoromethyl)aniline
Uniqueness
N-(Cyclopentylmethyl)-2-iodo-4-(trifluoromethyl)aniline is unique due to the presence of the iodine atom, which can participate in specific chemical reactions such as halogen bonding and cross-coupling reactions. The trifluoromethyl group also imparts distinct electronic and steric properties, influencing the compound’s reactivity and biological activity.
Properties
IUPAC Name |
N-(cyclopentylmethyl)-2-iodo-4-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3IN/c14-13(15,16)10-5-6-12(11(17)7-10)18-8-9-3-1-2-4-9/h5-7,9,18H,1-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJRZWYDSWJBQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CNC2=C(C=C(C=C2)C(F)(F)F)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














